Cas no 104128-14-5 ((2R)-2-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid)

(2R)-2-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid is a chiral carboxylic acid derivative featuring a phenyl group and an allyloxycarbonyl-protected amino moiety. Its stereospecific (R)-configuration makes it valuable in asymmetric synthesis and peptide chemistry, where enantiopurity is critical. The allyloxycarbonyl (Alloc) group serves as a versatile protecting group for amines, offering selective deprotection under mild conditions, often via palladium-catalyzed cleavage. This compound is useful in the synthesis of biologically active molecules, particularly in medicinal chemistry and drug development. Its structural features enable precise functionalization while maintaining stability under standard reaction conditions. The product is typically employed as an intermediate in the preparation of complex organic frameworks.
(2R)-2-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid structure
104128-14-5 structure
Product Name:(2R)-2-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid
CAS No:104128-14-5
MF:C12H13NO4
MW:235.235923528671
CID:5967533
PubChem ID:14854187
Update Time:2025-06-07

(2R)-2-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, α-[[(2-propen-1-yloxy)carbonyl]amino]-, (αR)-
    • (2R)-2-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid
    • AKOS013604989
    • (2R)-2-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}acetic acid
    • EN300-13221914
    • (R)-2-(((Allyloxy)carbonyl)amino)-2-phenylacetic acid
    • 104128-14-5
    • Inchi: 1S/C12H13NO4/c1-2-8-17-12(16)13-10(11(14)15)9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,13,16)(H,14,15)/t10-/m1/s1
    • InChI Key: VKLQWRQOSFXTSM-SNVBAGLBSA-N
    • SMILES: C1([C@@H](NC(OCC=C)=O)C(O)=O)=CC=CC=C1

Computed Properties

  • Exact Mass: 235.08445790g/mol
  • Monoisotopic Mass: 235.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • Density: 1.231±0.06 g/cm3(Predicted)
  • Boiling Point: 409.7±45.0 °C(Predicted)
  • pka: 3.47±0.10(Predicted)

(2R)-2-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid Pricemore >>

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Additional information on (2R)-2-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid

Comprehensive Overview of (2R)-2-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid (CAS No. 104128-14-5)

(2R)-2-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid (CAS No. 104128-14-5) is a chiral compound with significant applications in the pharmaceutical and chemical industries. This compound, also known as (R)-Phenylglycine allyl ester, is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its unique structural features, including the chiral center and the allyl ester group, make it a valuable building block in organic synthesis and drug development.

The chemical structure of (2R)-2-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid consists of a phenylglycine core with an allyl ester functional group. The presence of the chiral center at the α-position relative to the carboxylic acid group imparts enantiomeric purity, which is crucial for many pharmaceutical applications where enantiomeric purity can significantly affect the biological activity and safety profile of the final product.

Recent research has highlighted the importance of (R)-Phenylglycine allyl ester in the development of novel therapeutics. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties. The researchers synthesized a series of (R)-Phenylglycine allyl ester derivatives and evaluated their efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The results showed that certain derivatives were highly effective in reducing inflammation, suggesting potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, (R)-Phenylglycine allyl ester has been explored for its potential as a prodrug precursor. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. A study published in European Journal of Medicinal Chemistry in 2023 investigated the use of (R)-Phenylglycine allyl ester as a prodrug moiety for improving the pharmacokinetic properties of existing drugs. The researchers found that conjugating this compound to certain drugs enhanced their solubility and bioavailability, leading to improved therapeutic outcomes.

The synthetic routes for (R)-Phenylglycine allyl ester have been extensively studied and optimized over the years. One common method involves the asymmetric synthesis of phenylglycine followed by esterification with allyl alcohol. This process typically involves chiral catalysts or auxiliaries to ensure high enantiomeric purity. A recent advancement in this area was reported in Tetrahedron: Asymmetry in 2023, where a novel chiral catalyst was developed that significantly improved the yield and enantiomeric excess (ee) of (R)-Phenylglycine allyl ester.

The stability and storage conditions for (R)-Phenylglycine allyl ester are also important considerations for its practical use. This compound is generally stable under standard laboratory conditions but should be protected from moisture and light to prevent degradation. It is typically stored at temperatures below 0°C to maintain its integrity over extended periods.

In conclusion, (R)-Phenylglycine allyl ester (CAS No. 104128-14-5) is a versatile and valuable compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with recent advancements in synthetic methods and biological applications, make it an important molecule for scientists and researchers working in various fields of chemistry and biology.

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